Goserelin Acetate

Description

This compound is the acetate salt of a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). Continuous, prolonged administration of goserelin in males results in inhibition of pituitary gonadotropin secretion, leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04)

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved and 11 investigational indications.

See also: Goserelin (has active moiety).

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046736 | |

| Record name | Goserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145781-92-6 | |

| Record name | Goserelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Goserelin Acetate as a GnRH Agonist in Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Goserelin Acetate, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, and its application in breast cancer research. This document details its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols, supplemented with quantitative data from key studies and visual diagrams to facilitate understanding.

Introduction to this compound

This compound, marketed under the brand name Zoladex®, is a synthetic decapeptide analogue of GnRH. Its primary use in oncology is for the treatment of hormone-sensitive cancers, including breast and prostate cancer.[1] In premenopausal women with estrogen receptor-positive (ER-positive) breast cancer, this compound acts as an ovarian suppression agent, effectively reducing circulating estrogen levels to postmenopausal concentrations.[2][3] This hormonal manipulation is crucial in halting the growth of estrogen-dependent tumors.[3][4]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving both systemic hormonal suppression and direct cellular actions.

Systemic Hormonal Suppression (Indirect Action)

This compound functions as a GnRH agonist, initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary.[6][7] This sustained action ultimately suppresses the secretion of LH and FSH, thereby inhibiting ovarian estrogen production.[1][5] Within approximately three weeks of the initial injection, serum estrogen levels are lowered to a range comparable to that of postmenopausal women.[3] This effect is reversible upon cessation of treatment.[5]

Direct Action on Cancer Cells

Beyond its systemic effects, evidence suggests that this compound can directly inhibit the proliferation of breast cancer cells.[8][9] GnRH receptors are expressed in a significant proportion of breast tumors.[10][11] The binding of this compound to these receptors can trigger intracellular signaling cascades that lead to cell cycle arrest and reduced cell growth.[8][10]

Signaling Pathways

The intracellular signaling pathways activated by this compound in breast cancer cells are distinct from those in the pituitary. In cancer cells, the GnRH receptor is often coupled to Gαi proteins.[8][10]

Activation of the GnRH receptor by this compound leads to:

-

Activation of Phosphotyrosine Phosphatase (PTP): This counteracts the mitogenic signals from growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) by dephosphorylating them.[8][10]

-

Inhibition of the MAPK/ERK Pathway: By inhibiting growth factor receptor signaling, this compound effectively dampens the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a key driver of cell proliferation.[11]

Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of this compound in premenopausal women with ER-positive breast cancer. The data consistently demonstrates its effectiveness in suppressing estrogen levels and improving patient outcomes.

| Trial/Study | Dosage Regimen | Key Findings | Reference |

| Phase 3, Open-Label, Randomized Study | Goserelin 10.8 mg (3-monthly) vs. 3.6 mg (monthly) | Non-inferiority of 3-monthly vs. monthly regimen. Progression-Free Survival (PFS) rate at 24 weeks: 61.5% (10.8 mg) vs. 60.2% (3.6 mg). Mean serum E2 concentrations at 24 weeks: 20.3 pg/mL (10.8 mg) vs. 24.8 pg/mL (3.6 mg). | [12][13] |

| Real-world evidence study | Goserelin 10.8 mg (3-monthly) vs. 3.6 mg (monthly) | 12-month real-world event-free survival (rwEFS) rates: 79.2% (10.8 mg) vs. 76.6% (3.6 mg), demonstrating non-inferiority. | [14] |

| ZIPP (Zoladex in Premenopausal Patients) | Goserelin 3.6 mg monthly for 2 years | Goserelin was associated with a statistically significant reduction in event-free survival events (HR = 0.82), overall mortality (HR = 0.83), recurrence (HR = 0.81), and breast cancer mortality (HR = 0.82). | [15] |

| SWOG-8692 | Goserelin 3.6 mg monthly vs. oophorectomy | Best objective response (Complete + Partial Response): 22% for Goserelin vs. 12% for oophorectomy. Median time to treatment failure: 6.7 months for Goserelin vs. 5.5 months for oophorectomy. | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound in breast cancer research.

In Vitro Experimental Workflow

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., sterile saline). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells with this compound as described for the MTT assay.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and biotin-labeled dUTP.

-

Detection: Add a streptavidin-HRP conjugate, followed by a substrate like DAB, to visualize the apoptotic cells.

-

Analysis: Analyze the cells under a microscope to quantify the percentage of TUNEL-positive (apoptotic) cells.

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GnRH receptor, p-ERK, total ERK, β-actin) overnight at 4°C. Recommended dilutions:

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Experimental Workflow

-

Cell Preparation: Harvest breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank or mammary fat pad of female immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

This compound Administration: Once tumors reach a specified size (e.g., 100-200 mm³), administer this compound via a subcutaneous depot injection. The vehicle control would typically be the polymer used in the depot formulation without the active drug.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) and collect blood for serum estradiol measurement.

-

Blood Collection: Collect blood samples from the mice via cardiac puncture or tail vein bleeding.

-

Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

-

Estradiol Assay: Measure serum estradiol levels using a commercially available ELISA kit or by a more sensitive method like gas chromatography-tandem mass spectrometry (GC-MS/MS) for accurate quantification, especially at low concentrations.[11]

Conclusion

This compound remains a cornerstone in the treatment of ER-positive breast cancer in premenopausal women. Its well-defined mechanism of action, involving both systemic hormonal suppression and direct anti-proliferative effects on cancer cells, makes it a valuable tool in both clinical practice and breast cancer research. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential and underlying molecular mechanisms of this compound and other GnRH agonists in the context of breast cancer. The continued exploration of its signaling pathways and its efficacy in combination with other targeted therapies will be crucial in advancing breast cancer treatment.

References

- 1. β-Actin Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 3. caslab.com [caslab.com]

- 4. abcepta.com [abcepta.com]

- 5. Gonadotropin releasing hormone receptor expression in primary breast cancer: comparison of immunohistochemical, radioligand and Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]

- 7. Beta Actin Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 8. GSK-3beta Antibody | Cell Signaling Technology [cellsignal.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Beta Actin antibody (20536-1-AP) | Proteintech [ptglab.com]

- 11. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. addgene.org [addgene.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. protocols.io [protocols.io]

- 16. biotium.com [biotium.com]

- 17. GnRH Antibody - BSA Free (NBP3-38172): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Goserelin Acetate

Goserelin Acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive conditions, notably prostate and breast cancer, as well as certain benign gynecological disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic profile and biphasic pharmacodynamic effects on the hypothalamic-pituitary-gonadal axis. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its administration as a long-acting depot formulation, ensuring sustained drug release and systemic absorption.[4] Goserelin is available as a subcutaneous implant that releases the drug over a period of 1 or 3 months.[2][5]

Absorption and Distribution: Following subcutaneous administration of the depot implant, Goserelin is absorbed into the systemic circulation.[6] While it is inactive when taken orally, subcutaneous administration ensures almost complete bioavailability.[6][7] The drug is poorly bound to plasma proteins (approximately 27.3%) and has a volume of distribution of about 44.1 liters.[6][7]

Metabolism and Excretion: Goserelin is extensively metabolized into smaller, inactive peptides.[2][5][8] Elimination occurs through a combination of hepatic metabolism and urinary excretion.[6] Over 90% of a dose is excreted in the urine.[6] The elimination half-life is approximately 4 to 5 hours in individuals with normal renal function, though this can be prolonged in patients with renal impairment.[2][5][7] However, dose adjustments are generally not considered necessary for patients with impaired renal or hepatic function when using the depot formulations.[5][8]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from preclinical studies in rats.

Table 1: Single-Dose Pharmacokinetics of this compound Sustained-Release Implant in Rats [9]

| Dose (mg/rat) | Cmax (μg/L) | AUC0-t (μg·L-1·h) |

| 0.3 | 3.7 ± 0.3 | 770 ± 96 |

| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |

| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |

Table 2: Single-Dose Pharmacokinetics of LY01005 (this compound Microspheres) in Rats [10][11][12][13]

| Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng/mL·h) | Tmax (h) |

| 0.45 | 5.24 ± 0.64 | 248.57 ± 54.33 | 2.63 ± 1.08 |

| 0.90 | 11.23 ± 2.45 | 511.27 ± 123.45 | 4.38 ± 2.75 |

| 1.80 | 22.92 ± 2.75 | 3829.30 ± 588.12 | 15.46 ± 4.53 |

Experimental Protocols

Determination of Goserelin Concentrations in Plasma: A common method for quantifying Goserelin in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: A C18 reversed-phase column is often used for separation with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

-

Quantification: The concentration of Goserelin is determined by comparing the peak area of the analyte to that of an internal standard.

A radioimmunoassay (RIA) has also been utilized for pharmacokinetic studies of Goserelin.[14]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with GnRH receptors in the pituitary gland.[1] As a GnRH agonist, it mimics the action of the natural hormone, leading to a biphasic response.[1][15]

Mechanism of Action: Upon initial administration, Goserelin stimulates the GnRH receptors, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][15][16] This initial "flare-up" leads to a temporary increase in serum testosterone levels in men and estradiol levels in women.[1][9][15][16]

With chronic administration, the continuous stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation.[1][7] This results in a profound and sustained suppression of LH and FSH secretion.[1][16] The subsequent decrease in gonadotropin levels leads to a reduction in gonadal steroidogenesis, causing serum testosterone in men to fall to castrate levels and serum estradiol in women to fall to postmenopausal levels.[1][5][15][16][17] These effects are reversible upon cessation of therapy.[1]

Data Presentation: Pharmacodynamic Effects

Table 3: Testosterone Suppression in Male Rats Following a Single Dose of this compound Microspheres (LY01005) [11]

| Treatment Group | Day 1 (24h) Testosterone Level | Day 4 Testosterone Level | Day 35 Testosterone Level |

| LY01005 (0.72 mg/kg) | Initial supra-physiological increase | Fell to castration level | Maintained at castration level |

| LY01005 (1.44 mg/kg) | Initial supra-physiological increase | Fell to castration level | Maintained at castration level |

| Zoladex® (comparator) | Similar increase to LY01005 | Fell to castration level | Not specified |

Table 4: Estradiol Suppression in Premenopausal Women [17]

| Time Point | Serum Estradiol Level |

| Baseline | Normal premenopausal levels |

| Within 3 weeks of first injection | Suppressed to postmenopausal levels |

| After 8 weeks of treatment | Maintained at postmenopausal levels |

Experimental Protocols

Hormone Level Determination: Serum levels of LH, FSH, testosterone, and estradiol are typically measured using validated immunoassays, such as:

-

Chemiluminescent Immunoassay (CLIA): A highly sensitive and automated method for quantifying hormone levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Radioimmunoassay (RIA): A sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies.

Signaling Pathways

In the context of epithelial ovarian cancer (EOC), Goserelin has been shown to promote apoptosis by modulating the PI3K/AKT/FOXO1 signaling pathway.[18][19] Goserelin treatment leads to a decrease in AKT activity, which in turn increases the expression of the transcription factor FOXO1.[18] FOXO1 then upregulates members of the tumor necrosis factor (TNF) and TNF receptor superfamilies, ultimately leading to apoptosis of the cancer cells.[18][19]

Conclusion

This compound's clinical utility is firmly rooted in its predictable pharmacokinetic and pharmacodynamic properties. The sustained-release depot formulations provide a convenient and effective method for achieving long-term suppression of gonadal hormones. A thorough understanding of its biphasic mechanism of action, from the initial transient hormonal surge to the sustained suppression, is critical for managing patient therapy and mitigating potential side effects. Further research into its effects on intracellular signaling pathways may uncover additional therapeutic applications for this well-established GnRH agonist.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. DailyMed - ZOLADEX- this compound implant [dailymed.nlm.nih.gov]

- 4. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Goserelin - Wikipedia [en.wikipedia.org]

- 8. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound - NCI [cancer.gov]

- 16. drugs.com [drugs.com]

- 17. zoladexhcp.com [zoladexhcp.com]

- 18. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Goserelin Acetate: Molecular Structure, Chemical Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin Acetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It functions as a potent GnRH agonist, and upon continuous administration, it leads to the downregulation of pituitary GnRH receptors. This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their secretion. Consequently, this leads to a significant reduction in the production of testosterone in males and estradiol in females, forming the basis of its therapeutic applications in hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies pertinent to this compound.

Molecular Structure and Physicochemical Properties

This compound is a complex synthetic peptide with a well-defined molecular structure. Its primary sequence is pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2. The presence of a D-amino acid and the Azgly (aza-glycine) at the C-terminus are key modifications from the native GnRH, contributing to its enhanced potency and stability.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₉H₈₄N₁₈O₁₄ (Goserelin free base) | |

| C₅₉H₈₄N₁₈O₁₄ • C₂H₄O₂ (this compound) | ||

| Molecular Weight | 1269.41 g/mol (Goserelin free base) | |

| 1329.485 g/mol (this compound) | ||

| Appearance | White to off-white powder | |

| Solubility | H₂O: 20 mg/mL, clear, colorless | |

| Soluble in DMSO and DMF (~30 mg/mL) | ||

| Sparingly soluble in ethanol (~0.25 mg/mL) | ||

| Melting Point | >190°C (decomposition) | |

| Storage Temperature | -20°C |

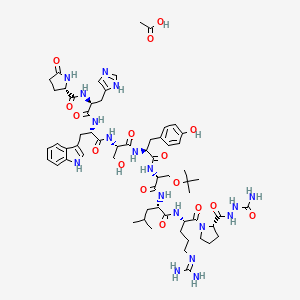

Molecular Structure Diagram

Caption: Molecular structure of this compound, a decapeptide analog of GnRH.

Chemical Properties and Stability

Synthesis

Goserelin is typically synthesized via solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The synthesis is followed by cleavage from the resin and deprotection of the side chains to yield the final peptide.

Stability and Degradation

This compound is susceptible to degradation under various conditions. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods. Thermal degradation has been identified as a key pathway leading to the formation of impurities. As a peptide, it is also expected to be susceptible to hydrolytic and oxidative degradation. Due to its peptide nature, it is considered readily biodegradable.

Experimental Protocols

Solid-Phase Peptide Synthesis of Goserelin (Illustrative Workflow)

The following diagram outlines a general workflow for the solid-phase synthesis of Goserelin.

Caption: General workflow for the solid-phase peptide synthesis of Goserelin.

A detailed protocol for solid-phase synthesis can be complex and depends on the specific protecting group strategy (e.g., Fmoc or Boc) and resin used. A general Fmoc-based procedure involves:

-

Resin Preparation: Swelling the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: Attaching the C-terminal amino acid (Proline) to the resin.

-

Deprotection: Removing the Fmoc protecting group from the attached amino acid using a base such as piperidine in dimethylformamide (DMF).

-

Coupling: Adding the next Fmoc-protected amino acid along with a coupling agent (e.g., HBTU, DIC) and a base (e.g., DIPEA) to facilitate peptide bond formation.

-

Washing: Thoroughly washing the resin after each deprotection and coupling step to remove excess reagents and by-products.

-

Repeat Cycles: Repeating the deprotection and coupling steps for each subsequent amino acid in the Goserelin sequence.

-

Cleavage and Deprotection: Treating the resin-bound peptide with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purifying the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation and Lyophilization: Converting the purified peptide to the acetate salt and obtaining the final product as a lyophilized powder.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate buffer or water with trifluoroacetic acid) and an organic solvent like acetonitrile.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at 220 nm is often employed.

-

Sample Preparation: this compound is dissolved in a suitable solvent, often the mobile phase or water.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used for the identification and structural elucidation of this compound and its impurities. It is often coupled with liquid chromatography (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for peptides like Goserelin.

-

Mass Analyzer: Various mass analyzers can be used, including time-of-flight (TOF), quadrupole, or ion trap.

-

Sample Preparation: For LC-MS, the sample is introduced via the HPLC system. For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (in MS/MS) are analyzed to confirm the identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization and identification of this compound. Both ¹H and ¹³C NMR are utilized.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).

-

Sample Preparation: this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to a concentration of about 10% (w/v). The pH may be adjusted to around 4 using deuterated acetic acid-d4.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for detailed signal assignment.

-

Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the amino acid sequence and the overall structure of the molecule.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by interacting with the GnRH receptor on pituitary gonadotroph cells.

GnRH Receptor Signaling Pathway

The binding of Goserelin to the GnRH receptor initiates a cascade of intracellular events.

Caption: Simplified GnRH receptor signaling pathway activated by this compound.

Initially, as a GnRH agonist, Goserelin stimulates the GnRH receptor, leading to the activation of Gq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

However, the continuous presence of Goserelin leads to the desensitization and downregulation of the GnRH receptors. This paradoxical effect results in a profound and sustained suppression of LH and FSH secretion, leading to a state of medical castration.

Conclusion

This compound is a well-characterized synthetic peptide with significant therapeutic importance. A thorough understanding of its molecular structure, chemical properties, and appropriate analytical methodologies is essential for its development, manufacturing, and quality control. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals in the pharmaceutical sciences.

Goserelin Acetate: A Deep Dive into Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: A Dual Approach

Goserelin Acetate exerts its therapeutic effects through a dual mechanism:

-

Pituitary Desensitization (Indirect Effect): As a GnRH agonist, Goserelin initially stimulates the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7] However, continuous administration leads to the downregulation and desensitization of these receptors, ultimately causing a profound suppression of LH and FSH secretion.[5][6][7] This, in turn, dramatically reduces the production of testosterone in men and estrogen in women, depriving hormone-dependent cancer cells of essential growth signals.[1][2][3][4]

Downstream Signaling Pathways in Cancer Cells

The direct anti-tumor effects of this compound are primarily mediated through the modulation of two key signaling pathways: the PI3K/Akt pathway and the MAPK pathway .

The PI3K/Akt/FOXO1 Signaling Pathway in Ovarian Cancer

A significant body of evidence highlights the role of the PI3K/Akt pathway in mediating Goserelin's pro-apoptotic effects, particularly in epithelial ovarian cancer (EOC).[2][11][12]

Goserelin treatment has been shown to decrease the activity of Akt, a central kinase in this pathway.[2][11][12] This reduction in Akt phosphorylation leads to the upregulation and activation of the transcription factor Forkhead Box O1 (FOXO1).[2][11][12] Activated FOXO1 then translocates to the nucleus and promotes the expression of pro-apoptotic genes, including members of the tumor necrosis factor (TNF) receptor superfamily, ultimately leading to programmed cell death.[2][11][12]

Quantitative Data: Goserelin's Effect on Gene Expression in Ovarian Cancer Cells

The following table summarizes the quantitative changes in the expression of apoptosis-related genes in SKOV3-ip ovarian cancer cells following treatment with this compound, as determined by human apoptosis gene PCR array.[12]

| Gene Symbol | Gene Name | Fold Change |

| Upregulated | ||

| BIK | BCL2-interacting killer | 2.38 |

| TNFRSF9 | Tumor necrosis factor receptor superfamily, member 9 | 1.89 |

| TNFSF8 | Tumor necrosis factor ligand superfamily, member 8 | 1.75 |

| TNFRSF1B | Tumor necrosis factor receptor superfamily, member 1B | 1.62 |

| Downregulated | ||

| BCL2L10 | BCL2-like 10 (apoptosis facilitator) | -1.53 |

The MAPK Signaling Pathway in Prostate Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the ERK, JNK, and p38 cascades, is another critical target of Goserelin's direct anti-tumor activity, particularly in prostate cancer.[13]

Studies have shown that Goserelin can induce the phosphorylation of p38 MAPK and ERK1/2 in the androgen-sensitive prostate cancer cell line LNCaP.[13] In the androgen-independent PC-3 cell line, Goserelin also leads to increased phosphorylation of p38 MAPK.[13] The activation of these stress-activated kinases can contribute to the inhibition of cell proliferation and the induction of apoptosis. Furthermore, Goserelin has been observed to induce the expression of the proto-oncogene c-fos in LNCaP cells.[13]

Qualitative Data: Goserelin's Effect on MAPK Signaling in Prostate Cancer Cells

The following table summarizes the qualitative changes in protein expression and phosphorylation in LNCaP and PC-3 prostate cancer cells after treatment with this compound (10 µM) and/or irradiation (4 Gy), as determined by Western blot analysis.[13]

| Cell Line | Treatment | c-fos Expression | Phosphorylated p38 | Phosphorylated ERK1/2 |

| LNCaP | Goserelin | Induced | Induced | Induced |

| Irradiation | Induced | Induced | Induced | |

| Goserelin + Irradiation | Further Increased | Induced | Induced | |

| PC-3 | Goserelin | No Change | Higher than Irradiation | No Change |

| Irradiation | No Change | Induced | No Change | |

| Goserelin + Irradiation | No Change | Higher than Irradiation | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling effects of this compound.

Western Blot Analysis for Phosphorylated and Total Protein Levels

This protocol is adapted from methodologies used in studies investigating Goserelin's effects on MAPK and PI3K/Akt pathways.[13]

1. Cell Culture and Treatment:

-

Culture LNCaP or PC-3 prostate cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

For experiments, plate cells and allow them to adhere.

-

Incubate cells in hormone-free medium for 24 hours prior to treatment.

-

Treat cells with this compound at the desired concentration (e.g., 10 µM) for the specified duration (e.g., 12 hours). For combination studies, irradiate cells with the specified dose (e.g., 4 Gy) at the appropriate time point.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-c-fos, anti-p-Akt, anti-Akt, anti-FOXO1) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose to X-ray film or use a digital imaging system.

-

Quantify band intensities using densitometry software.

Immunohistochemistry (IHC) for FOXO1 in Ovarian Cancer Tissue

This protocol is based on the methodology described for detecting FOXO1 in tumor xenografts from Goserelin-treated mice.[11]

1. Tissue Preparation:

-

Fix tumor tissue in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin.

-

Cut 5-µm thick sections and mount them on slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene.

-

Rehydrate through a graded series of ethanol to distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

4. Immunohistochemical Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution (e.g., goat serum).

-

Incubate the sections with a primary antibody against FOXO1 (specific clone and dilution to be optimized, e.g., 1:50) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) complex.

-

Wash with PBS.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

5. Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol to xylene.

-

Mount with a permanent mounting medium.

6. Analysis:

-

Examine the slides under a light microscope and score the intensity and percentage of stained cells.

Conclusion

This compound's therapeutic impact is multifaceted, extending beyond its well-established role in hormonal suppression. Its ability to directly engage with GnRH receptors on cancer cells and modulate key intracellular signaling pathways, such as the PI3K/Akt and MAPK cascades, opens new avenues for understanding its anti-tumor activity and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the molecular mechanisms of this compound and to optimize its use in the treatment of hormone-sensitive cancers. The continued exploration of these downstream signaling pathways will undoubtedly contribute to a more comprehensive understanding of this important therapeutic agent and its role in cancer therapy.

References

- 1. Graphviz [graphviz.org]

- 2. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. No supra-additive effects of goserelin and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lornajane.net [lornajane.net]

- 7. Combining prostate cancer radiotherapy with therapies targeting the androgen receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 9. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Goserelin Acetate: A Deep Dive into its Preclinical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and discovery of Goserelin Acetate, a potent luteinizing hormone-releasing hormone (LHRH) agonist. This compound has become a cornerstone in the management of hormone-sensitive diseases, notably prostate and breast cancer. This document will explore its mechanism of action, key preclinical findings, and the experimental methodologies that underpinned its development.

Introduction: The Dawn of a New Hormonal Therapy

The discovery of this compound emerged from the foundational understanding of the hypothalamic-pituitary-gonadal (HPG) axis and its critical role in regulating reproductive hormones. As a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH), Goserelin was engineered to modulate this axis with greater potency and duration of action.[1] Its development marked a significant advancement in hormonal therapies, offering a reversible alternative to surgical castration for the treatment of hormone-dependent cancers.[2]

Mechanism of Action: A Tale of Two Phases

This compound's therapeutic effect is achieved through a biphasic mechanism of action on the pituitary gland's GnRH receptors.

Initial Stimulation (Flare-up): Upon initial administration, Goserelin acts as a potent agonist at the GnRH receptor, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, causes a temporary increase in the production of testosterone in males and estrogen in females.[4]

Downregulation and Desensitization: Continuous administration of Goserelin leads to the persistent occupation of GnRH receptors. This sustained stimulation ultimately results in the downregulation and desensitization of these receptors on the pituitary gonadotroph cells.[3][5] Consequently, the secretion of LH and FSH is profoundly suppressed, leading to a significant reduction in the production of gonadal steroid hormones to castrate levels.[2][5] It is this sustained hormonal suppression that forms the basis of Goserelin's therapeutic efficacy in hormone-sensitive cancers.

Preclinical Pharmacological Profile

In Vitro Potency

In Vivo Pharmacodynamics: Hormonal Suppression in Animal Models

Preclinical pharmacodynamic studies in animal models, primarily rats, were crucial in elucidating the in vivo effects of this compound on hormone levels. These studies demonstrated the characteristic biphasic response and the subsequent sustained suppression of testosterone.

Table 1: Preclinical Pharmacodynamic Profile of this compound in Male Rats

| Parameter | Observation | Reference |

| Initial Testosterone Surge | A supra-physiological elevation of serum testosterone was observed at 24 hours post-dosing. | [3] |

| Time to Castration Level | Serum testosterone levels rapidly fell to castration levels by Day 4. | [3] |

| Duration of Suppression | Castration levels of testosterone were maintained for up to 35 days with a single administration of an extended-release formulation. | [3] |

In Vivo Efficacy in Preclinical Cancer Models

The anti-tumor efficacy of this compound was evaluated in various preclinical models of hormone-dependent cancers. These studies provided the foundational evidence for its clinical development in prostate and breast cancer.

Table 2: Preclinical Efficacy of this compound in Cancer Models

| Cancer Model | Key Findings | Reference |

| Epithelial Ovarian Cancer Xenograft | Goserelin significantly increased the proportion of apoptotic cells in subcutaneous xenograft tumors in nude mice. | [6] |

| Prostate Cancer | Long-term administration in patients with prostatic cancer resulted in maintained castrate levels of testosterone and clinical remission. | [7] |

| Breast Cancer | In premenopausal patients with metastatic breast cancer, Goserelin produced effective castration and objective tumor responses. |

Note: Specific quantitative data on tumor growth inhibition from preclinical animal models is limited in publicly available literature, with most studies reporting on clinical outcomes.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals were essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, particularly for the development of its long-acting depot formulations.

Table 3: Single-Dose Pharmacokinetic Parameters of an Extended-Release this compound Formulation in Male Rats

| Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng*h/mL) |

| 0.45 | 2.8 ± 1.1 | 13.9 ± 4.2 |

| 0.90 | 5.4 ± 1.8 | 28.5 ± 8.1 |

| 1.80 | 10.2 ± 3.5 | 55.6 ± 16.3 |

| Data presented as mean ± standard deviation. |

Experimental Protocols

In Vivo Pharmacodynamic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Single intramuscular injection of an extended-release microsphere formulation of this compound at doses of 0.72 and 1.44 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points, including baseline, 24 hours, and then periodically up to 35 days post-dose.

-

Hormone Analysis: Serum testosterone levels were determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Statistical Analysis: Testosterone levels were compared between treated and control groups using appropriate statistical methods.[3]

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Single intramuscular injection of an extended-release microsphere formulation of this compound at doses of 0.45, 0.90, and 1.80 mg/kg.

-

Blood Sampling: Blood samples were collected from the jugular vein at multiple time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24 hours, and then on subsequent days).

-

Analytical Method: Plasma concentrations of Goserelin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUClast were calculated using non-compartmental analysis.[3]

In Vivo Efficacy Study in Ovarian Cancer Xenograft Model

-

Animal Model: Female BALB/c nude mice.

-

Tumor Implantation: SKOV3-ip ovarian cancer cells were injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were treated with Goserelin (e.g., 100 µg daily via subcutaneous injection) or a control vehicle.

-

Efficacy Endpoint: Tumor growth was monitored over time. At the end of the study, tumors were excised, and the proportion of apoptotic cells was determined using TUNEL staining.[6]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of this compound

The binding of this compound to the GnRH receptor on pituitary gonadotrophs initiates a cascade of intracellular signaling events.

References

- 1. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leuprolide Acetate or this compound Compared With Observation in Treating Patients With High-Risk Prostate Cancer Who Have Undergone Radical Prostatectomy | MedPath [trial.medpath.com]

- 3. Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - NCI [cancer.gov]

- 5. Pituitary hyperplasia after goserelin (LHRH-analogue) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Goserelin Acetate for Androgen Deprivation in Laboratory Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of goserelin acetate for inducing androgen deprivation in laboratory models, with a particular focus on prostate cancer research. This compound is a potent luteinizing hormone-releasing hormone (LHRH) agonist that, through a well-established mechanism of action, effectively suppresses testosterone levels, mimicking surgical castration. This guide details the underlying signaling pathways, provides experimental protocols for its use in preclinical models, and presents quantitative data on its efficacy in achieving and maintaining castrate levels of testosterone.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis and this compound

This compound is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its primary mechanism of action involves its interaction with GnRH receptors on pituitary gonadotroph cells, leading to a biphasic response that ultimately results in profound suppression of gonadal testosterone production.[1][2]

Initial Stimulation (Testosterone Flare): Upon initial administration, this compound acts as a potent agonist at the GnRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] This, in turn, stimulates the testes to produce a temporary increase in serum testosterone levels, a phenomenon often referred to as a "testosterone flare."[2]

Downregulation and Desensitization: Continuous stimulation of the GnRH receptors by this compound leads to their downregulation and desensitization.[1] This process involves the internalization of the receptors, uncoupling from their intracellular signaling pathways, and a subsequent marked reduction in the secretion of LH and FSH.[1][2] The diminished gonadotropin support to the testes results in a significant decline in testosterone production, reaching castrate levels.[1] This state of medical castration is maintained with continued administration of this compound.[3]

Signaling Pathway of this compound in Pituitary Gonadotrophs

The binding of this compound to the GnRH receptor (a G-protein coupled receptor) on pituitary gonadotroph cells initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. Continuous activation by this compound leads to the desensitization of this pathway.

Experimental Protocols for Androgen Deprivation

The following protocols provide a framework for inducing androgen deprivation using this compound in common laboratory animal models. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all animal procedures.

General Preparation of this compound for Injection

For researchers using this compound powder, proper reconstitution is critical for accurate dosing. Commercially available sustained-release depots like Zoladex® are pre-formulated and do not require preparation.[4]

-

Vehicle Selection: this compound is soluble in water, 0.1M hydrochloric acid, 0.1M sodium hydroxide, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] For subcutaneous or intramuscular injections in animal models, sterile isotonic saline (0.9% NaCl) or a buffered solution like phosphate-buffered saline (PBS) is commonly used. A study utilizing a microsphere formulation of this compound used a diluent containing carboxymethylcellulose sodium (SCMC), sodium chloride, and water for injection.[2][6]

-

Reconstitution Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of the chosen sterile vehicle to the powder.

-

Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

-

Visually inspect the solution for any particulate matter before administration.

-

The reconstituted solution should be used immediately or stored as recommended by the manufacturer, typically protected from light.

-

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound-induced androgen deprivation on prostate cancer xenografts.

Protocol for Androgen Deprivation in a Rat Model

This protocol is adapted from a study by Yutong et al. (2023) which evaluated a long-acting formulation of this compound (LY01005) in male rats.[1][2]

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Acclimation: Acclimate animals for at least one week prior to the start of the experiment.

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, surgical castration).

-

Administration:

-

Route: Intramuscular (i.m.) or subcutaneous (s.c.) injection.

-

Dosage: Doses ranging from 0.36 mg/kg to 1.44 mg/kg have been shown to be effective.[2] A single dose of a long-acting formulation can maintain castration for several weeks.[2]

-

Frequency: Dependent on the formulation. For long-acting depots, a single injection may be sufficient for the duration of the study. For non-depot formulations, more frequent administration (e.g., daily or weekly) may be necessary.

-

-

Monitoring:

-

Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at regular intervals post-administration (e.g., days 1, 4, 7, 14, 21, 28, 35) to monitor serum testosterone levels.[2]

-

Hormone Analysis: Analyze serum testosterone levels using a validated method such as ELISA or LC-MS/MS.

-

Organ Weights: At the end of the study, euthanize the animals and collect and weigh androgen-sensitive organs such as the prostate and seminal vesicles.

-

Considerations for Mouse Xenograft Models (LNCaP and VCaP)

While detailed, peer-reviewed protocols specifying this compound doses for achieving castration in mouse xenograft models are not as readily available as for rats, the principles remain the same.

-

Animal Model: Immunocompromised mice (e.g., nude, SCID) are required for xenograft studies.

-

Xenograft Establishment: LNCaP and VCaP are commonly used human prostate cancer cell lines for xenograft studies. These are typically injected subcutaneously with Matrigel into the flank of the mice.

-

Dosage and Administration:

-

The human clinical dose of 3.6 mg administered every 28 days can be used as a starting point for dose calculation based on body weight or surface area scaling.[7]

-

Sustained-release formulations are often preferred to avoid the stress of frequent injections.

-

Subcutaneous administration is the most common route.

-

-

Monitoring:

-

Tumor Growth: Measure tumor volume regularly using calipers.

-

Serum PSA: For PSA-secreting cell lines like LNCaP and VCaP, serum PSA levels can be monitored as a surrogate for tumor burden and response to therapy.

-

Testosterone Levels: Periodic blood sampling to confirm and monitor the level of testosterone suppression is crucial.

-

Quantitative Data on Testosterone Suppression

The primary goal of this compound administration in these models is to achieve and maintain castrate levels of serum testosterone. The definition of "castrate level" can vary but is generally considered to be <50 ng/dL.[2]

Table 1: Testosterone Suppression in Male Rats with a Single Intramuscular Dose of this compound (LY01005)

| Time Point | Vehicle Control (Testosterone, ng/mL) | 0.72 mg/kg this compound (Testosterone, ng/mL) | 1.44 mg/kg this compound (Testosterone, ng/mL) |

| Day 1 | ~4.0 | ~6.0 (Initial Flare) | ~7.0 (Initial Flare) |

| Day 4 | ~4.0 | <0.5 (Castrate Level) | <0.5 (Castrate Level) |

| Day 7 | ~4.0 | <0.5 | <0.5 |

| Day 14 | ~4.0 | <0.5 | <0.5 |

| Day 21 | ~4.0 | <0.5 | <0.5 |

| Day 28 | ~4.0 | <0.5 | <0.5 |

| Day 35 | ~4.0 | <0.5 | <0.5 |

| Data adapted from Yutong et al., 2023.[1][2] |

Table 2: Testosterone Suppression in Human Patients with Prostate Cancer Treated with this compound

| Formulation | Time to Castration (<50 ng/dL) | Maintenance of Castration | Reference |

| 3.6 mg depot (monthly) | Approximately 21 days | Maintained with continued therapy | [3] |

| 10.8 mg depot (3-monthly) | By week 4 | Maintained throughout the 12-week dosing interval | [8] |

| 10.8 mg depot (3-monthly) | Mean testosterone <30 ng/dL by week 4 | Maintained until week 26 | [9] |

Note: While these data are from clinical studies, they provide a valuable reference for the expected timeline and efficacy of testosterone suppression with different this compound formulations.

Conclusion

This compound is a reliable and effective tool for inducing androgen deprivation in laboratory models, providing a clinically relevant method for studying hormone-dependent diseases such as prostate cancer. This guide offers a foundational understanding of its mechanism of action, practical guidance for its use in preclinical research, and quantitative data to inform experimental design. By carefully selecting the appropriate animal model, dosage, and monitoring parameters, researchers can successfully establish and utilize goserelin-induced androgen deprivation to advance our understanding of disease and develop novel therapeutic strategies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats (2023) | Mao Yutong [scispace.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Frontiers | Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats [frontiersin.org]

- 7. Zoladex, Zoladex LA (goserelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. 3-month formulation of this compound ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Cellular Targets of Goserelin Acetate in Hormone-Sensitive Cancers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Goserelin Acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive cancers, primarily prostate and breast cancer. Its therapeutic efficacy is rooted in its ability to downregulate the pituitary-gonadal axis, leading to a profound suppression of sex hormone production. This, in turn, deprives hormone-dependent cancer cells of essential growth stimuli. This technical guide provides a comprehensive examination of the cellular targets of this compound, detailing its mechanism of action, impact on critical signaling pathways, and the experimental methodologies employed to elucidate these interactions. Quantitative data are systematically presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction to this compound

This compound is a potent agonist of the luteinizing hormone-releasing hormone (LHRH) receptor.[1] Upon initial administration, it paradoxically stimulates the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This "flare" effect temporarily increases testosterone levels in men and estrogen levels in women.[1] However, continuous, non-pulsatile administration leads to the desensitization and downregulation of pituitary GnRH receptors.[2][3] This sustained action effectively suppresses the production of LH and FSH, resulting in a significant reduction of gonadal steroid hormones to castrate or postmenopausal levels.[4][5] This reversible "medical castration" is the principal mechanism through which this compound exerts its antitumor effects in hormone-sensitive malignancies.[6]

Primary Cellular Target: The Pituitary GnRH Receptor

The foremost cellular target of this compound is the GnRH receptor (GnRHR) located on the gonadotroph cells of the anterior pituitary gland. The GnRHR is a G-protein coupled receptor (GPCR) that, upon binding to GnRH or its agonists, initiates a cascade of intracellular signaling events.

Mechanism of Action at the Pituitary Level

This compound, a synthetic decapeptide, acts as a superagonist at the GnRHR.[3] The initial binding event triggers a conformational change in the receptor, leading to the activation of the Gαq/11 protein and subsequent stimulation of phospholipase C (PLC).[7] This results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively, causing the initial surge in LH and FSH.[7]

Continuous exposure to this compound leads to receptor desensitization and internalization, a process that uncouples the receptor from its signaling machinery.[8] This sustained downregulation of GnRHRs renders the pituitary gonadotrophs refractory to further stimulation, leading to a profound and lasting suppression of gonadotropin and, consequently, sex steroid production.[1][9]

Signaling Pathway of this compound at the Pituitary GnRH Receptor

Caption: this compound's signaling cascade in pituitary gonadotrophs.

Direct Cellular Targets in Hormone-Sensitive Cancers

Beyond its systemic hormonal effects, this compound has been shown to exert direct effects on cancer cells that express GnRH receptors.

Prostate Cancer

GnRH receptors are present on both androgen-sensitive and androgen-independent prostate cancer cells. In these cells, the GnRHR is primarily coupled to Gαi proteins. Activation of this pathway by this compound inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This alteration in cAMP-dependent signaling pathways can trigger apoptosis and inhibit cell proliferation. These direct antitumor effects are significant as they are observed even in castration-resistant prostate cancer, suggesting a therapeutic benefit beyond simple androgen deprivation.

Signaling Pathway of this compound in Prostate Cancer Cells

Caption: Direct signaling of this compound in prostate cancer cells.

Breast Cancer

In premenopausal women with estrogen receptor-positive (ER+) breast cancer, the primary therapeutic action of this compound is the suppression of ovarian estrogen production.[5][10] However, a significant percentage of breast tumors, including ER-negative subtypes, also express GnRH receptors. Similar to prostate cancer cells, the GnRHR in breast cancer cells is coupled to Gαi proteins. The binding of this compound can activate phosphotyrosine phosphatases, which in turn can dephosphorylate and inactivate growth factor receptors like the epidermal growth factor receptor (EGFR), thereby inhibiting mitogenic signaling pathways. Studies have also implicated the PI3K/AKT/FOXO1 pathway in Goserelin-induced apoptosis in some cancer cell types.[11][12]

Signaling Pathway of this compound in Breast Cancer Cells

Caption: Direct signaling of this compound in breast cancer cells.

Quantitative Data on this compound's Effects

The following tables provide a summary of the quantitative impact of this compound on key hormonal and cellular parameters.

Table 1: Effect of this compound on Serum Hormone Levels

| Hormone | Cancer Type | Patient Population | Dosage | Duration of Treatment | Mean Reduction | Reference(s) |

| Testosterone | Prostate Cancer | Men with advanced prostate cancer | 3.6 mg monthly | 2-4 weeks | To <50 ng/dL (castrate levels) | [8] |

| Estradiol | Breast Cancer | Premenopausal women | 3.6 mg monthly | 3 weeks | To postmenopausal levels | [5][13] |

| Luteinizing Hormone (LH) | Prostate & Breast Cancer | Men and premenopausal women | 3.6 mg monthly | 2-4 weeks | Profound suppression | [9][14] |

| Follicle-Stimulating Hormone (FSH) | Prostate & Breast Cancer | Men and premenopausal women | 3.6 mg monthly | 2-4 weeks | Profound suppression | [9][14] |

Table 2: Direct Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter Measured | Goserelin Concentration | Result | Reference(s) |

| SKOV3, A2780 | Ovarian Cancer | Apoptosis | 10-4 mol/l | Significant increase in apoptosis | [11][12] |

| Breast Cancer Cells | Breast Cancer | Identification of DEGs | Not specified | 18 DEGs in tissues, 5 in cells | [15] |

| Prostate Cancer Cells | Prostate Cancer | Identification of DEGs | Not specified | 6 DEGs in tissues, 9 in cells | [15] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the effects of this compound.

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of specific proteins (e.g., GnRHR, FOXO1, AKT) in cancer cells following treatment with this compound.

Protocol:

-

Cell Lysis: Cancer cells are cultured and treated with this compound for specified times. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-GnRHR, anti-FOXO1, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western Blot analysis of protein expression.

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with this compound.

Protocol:

-

Cell Treatment: Cancer cells are seeded in 6-well plates and treated with this compound for the desired duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects early apoptotic cells, while PI identifies late apoptotic and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined using appropriate software.

Conclusion

This compound's therapeutic utility in hormone-sensitive cancers is attributable to a dual mechanism of action. Primarily, it functions as a potent suppressor of the pituitary-gonadal axis, leading to a significant reduction in systemic sex hormone levels.[4][16] This systemic effect is complemented by direct actions on GnRH receptors expressed on the surface of cancer cells, which trigger antiproliferative and pro-apoptotic signaling cascades.[11][15] This comprehensive understanding of this compound's cellular targets and mechanisms of action is crucial for optimizing its clinical application and for the development of novel therapeutic strategies for both hormone-sensitive and refractory cancers.

References

- 1. This compound - NCI [cancer.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Goserelin - Wikipedia [en.wikipedia.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Goserelin (Zoladex) | Breast Cancer Now [breastcancernow.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ovid.com [ovid.com]

- 8. Frontiers | Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats [frontiersin.org]

- 9. Zoladex, Zoladex LA (goserelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. Goserelin (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 11. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zoladexhcp.com [zoladexhcp.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of predictors based on drug targets highlights accurate treatment of goserelin in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Goserelin for prostate cancer (Zoladex®, Zoladex LA®) | Macmillan Cancer Support [macmillan.org.uk]

The Goserelin Acetate "Flare" Phenomenon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin acetate, a potent synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the therapeutic management of hormone-sensitive conditions such as prostate and breast cancer. Its mechanism of action, however, is characterized by a paradoxical initial phase known as the "flare" or "initial burst" phenomenon. This transient surge in gonadotropins and sex hormones precedes the intended therapeutic suppression and carries significant clinical implications. This technical guide provides a comprehensive overview of the this compound flare phenomenon, detailing the underlying signaling pathways, quantitative hormonal dynamics, and relevant experimental protocols.

Mechanism of Action: The Initial Agonist Effect